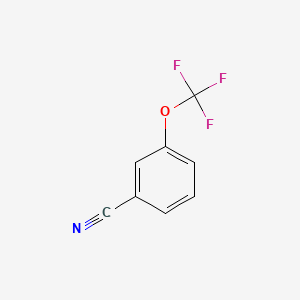

3-(Trifluoromethoxy)benzonitrile

カタログ番号 B1295464

分子量: 187.12 g/mol

InChIキー: DCZAPXGEZYVQNX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04148923

Procedure details

103 g (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one liter three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7 g (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one liter flask which contains solution of 60 g of potassium carbonate in 250 ml of water. The mixture is heated at 100° C. so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32 g (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.

[Compound]

Name

stannous chloride

Quantity

103 g

Type

reactant

Reaction Step One

[Compound]

Name

stannous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

Cl.[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#N.C([O:17]CC)C>>[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:17]

|

Inputs

Step One

[Compound]

|

Name

|

stannous chloride

|

|

Quantity

|

103 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

stannous chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

72.7 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(OC=1C=C(C#N)C=CC1)(F)F

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser, a mechanical stirrer and a gas bubbler tube

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is completely dissolved

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate is extracted several times with diethyl ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

250 ml of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts

|

WAIT

|

Type

|

WAIT

|

|

Details

|

allowed overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The bisulfite compound is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small quantity of ice-water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The compound is introduced into a one liter flask which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to steam distil the aldehyde as it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate is extracted several times with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether phases are dried over sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is evaporated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(OC=1C=C(C=O)C=CC1)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 32 g | |

| YIELD: PERCENTYIELD | 44% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |